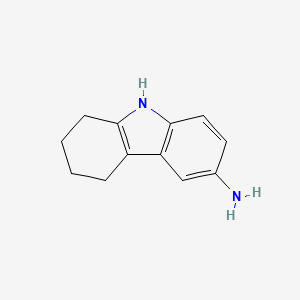

2,3,4,9-tetrahydro-1H-carbazol-6-amine

説明

Significance of the Tetrahydrocarbazole Core in Drug Discovery and Development

The tetrahydrocarbazole (THC) core is widely recognized as a "privileged scaffold" in medicinal chemistry. wjarr.comresearchgate.net This designation is attributed to its ability to serve as a versatile template for developing ligands for multiple, distinct biological receptors. The THC framework is a prominent feature in numerous naturally occurring alkaloids and pharmacological compounds, which has inspired its extensive use in synthetic drug design. wjarr.comresearchgate.netwjarr.com

The inherent structural properties of the tetrahydrocarbazole nucleus—a rigid tricyclic system combining aromatic and aliphatic features—allow it to present substituents in a well-defined spatial orientation, facilitating precise interactions with protein binding sites. acs.org This versatility has enabled the development of THC derivatives with an exceptionally broad spectrum of biological activities. wjarr.comwikipedia.org Researchers have successfully synthesized and evaluated THC-based compounds as potential agents for various conditions, demonstrating activities including:

Antimicrobial researchgate.netwjarr.com

Anticancer wjarr.commostwiedzy.pl

Anti-inflammatory researchgate.netwjarr.com

Antiviral researchgate.net

Antifungal researchgate.netwjarr.com

Anti-Alzheimer's wjarr.com

Hypoglycemic nih.gov

Antipsychotic wjarr.com

The therapeutic relevance of this scaffold is underscored by its presence in approved drugs such as Ondansetron, an antiemetic, and Ramatroban, an antiallergic agent. wikipedia.org The proven success and wide-ranging applicability of the tetrahydrocarbazole core continue to make it an attractive and important starting point for the design of new therapeutic molecules. researchgate.net

Research Trajectory and Evolution of 2,3,4,9-tetrahydro-1H-carbazol-6-amine and Its Analogues in Academic Inquiry

The specific compound, this compound, represents a key branch in the broader research into tetrahydrocarbazole derivatives. Its synthesis typically begins with the construction of the core 2,3,4,9-tetrahydro-1H-carbazole ring, often via the Borsche-Drechsel cyclization or Fischer indole (B1671886) synthesis. wjarr.comniscair.res.in This is followed by a nitration step to introduce a nitro group at the 6-position, which is subsequently reduced to yield the target 6-amino compound. niscair.res.in

A significant focus of academic inquiry into this compound has been its potential as a treatment for Alzheimer's disease. niscair.res.inepa.gov This research is based on the cholinergic hypothesis, which links cognitive decline in Alzheimer's patients to a decrease in the neurotransmitter acetylcholine (B1216132). niscair.res.in The primary strategy to address this is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In one study, this compound and a series of its analogues were synthesized and evaluated for their ability to inhibit these enzymes. The parent amine compound was found to be a selective inhibitor of AChE. niscair.res.in Further exploration of the structure-activity relationship led to the synthesis of N-alkylated derivatives at the 6-amino position. Notably, the N-butyl derivative, N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine, also demonstrated selective AChE inhibition, suggesting this scaffold is a promising lead for developing novel anti-Alzheimer's agents. niscair.res.in

The following table summarizes the in vitro cholinesterase inhibitory activity for selected compounds from this line of research.

| Compound Name | Substitution | AChE Inhibition (IC₅₀ in µM) | BChE Inhibition (IC₅₀ in µM) | Selectivity Index (BChE/AChE) |

|---|---|---|---|---|

| This compound | -NH₂ at C6 | 1.15 | 15.6 | 13.57 |

| N-Propyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | -NH(CH₂)₂CH₃ at C6 | 2.11 | 18.9 | 8.96 |

| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | -NH(CH₂)₃CH₃ at C6 | 0.98 | 13.2 | 13.47 |

| Donepezil (Standard) | N/A | 0.02 | 3.58 | 179.00 |

Data sourced from Kukreja, H. et al., Indian Journal of Chemistry, 2021. niscair.res.in

Beyond Alzheimer's disease, the research trajectory for analogues has expanded. For instance, derivatives substituted at the 9-position of the tetrahydrocarbazole ring have been investigated for anti-prion activity, which is relevant to transmissible spongiform encephalopathies. nih.gov These studies identified that a tricyclic aromatic ring and specific substitutions on an N-propyl side chain were key requirements for activity. nih.gov This diversification of research highlights the scaffold's adaptability and sustained interest within the academic and pharmaceutical science communities.

Structure

3D Structure

特性

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYRLWQLOUUKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274537 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65796-52-3 | |

| Record name | NSC88017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,3,4,9 Tetrahydro 1h Carbazol 6 Amine and Its Derivatives

Strategies for the Construction of the Tetrahydrocarbazole Framework

The assembly of the tricyclic tetrahydrocarbazole core can be approached through several synthetic routes, most notably via cyclization reactions to form the indole (B1671886) system or by reduction of a pre-existing carbazole (B46965) structure.

Fischer Indole Cyclization Approaches for Tetrahydrocarbazole Synthesis

The Fischer indole synthesis stands as a cornerstone method for constructing indole and carbazole frameworks. wikipedia.orgresearchgate.net This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde, followed by a wjarr.comwjarr.com-sigmatropic rearrangement to form the indole ring. wikipedia.org For the synthesis of tetrahydrocarbazoles, cyclohexanone (B45756) is the typical ketone partner. wjarr.comyoutube.com

To specifically obtain the 6-amino substituted tetrahydrocarbazole, a common strategy involves using a phenylhydrazine with a nitro group at the para-position, which can be later reduced to the desired amine. The reaction between a substituted phenylhydrazine hydrochloride and cyclohexanone, often catalyzed by acids like acetic acid, polyphosphoric acid (PPA), or Lewis acids, yields the corresponding tetrahydrocarbazole. wjarr.comwikipedia.orgtandfonline.com For instance, the reaction can be carried out by refluxing phenylhydrazine and cyclohexanone in glacial acetic acid. researchgate.netnih.gov The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)], has also been reported to efficiently catalyze this transformation, offering high yields and operational simplicity. acgpubs.org

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent acid-catalyzed cyclization and elimination of ammonia (B1221849) yield the aromatic indole core fused to the cyclohexane (B81311) ring. wikipedia.org

Table 1: Examples of Catalysts/Reagents for Fischer Indole Synthesis of Tetrahydrocarbazoles

| Catalyst/Reagent | Starting Materials | Conditions | Yield | Reference |

| Glacial Acetic Acid | Phenylhydrazine, Cyclohexanone | Reflux | ~75% | youtube.com |

| Polyphosphoric Acid (PPA) | Substituted Phenylhydrazines, Cyclohexanone | N/A | 84% | wjarr.com |

| Ceric Ammonium Nitrate (B79036) (CAN) | Substituted Phenylhydrazine Hydrochlorides, Cyclohexanone | N/A | 85-95% | wjarr.com |

| [bmim(BF4)] Ionic Liquid | Phenylhydrazine Hydrochloride, Cyclohexanone | Methanol (B129727) | High | acgpubs.org |

| Palladium Acetate (Pd(OAc)₂) | o-Iodoaniline, Cyclohexanone | DMF, 105°C | 65% | orgsyn.org |

Reduction Methodologies for Carbazole Derivatives to Access the Tetrahydrocarbazole Core

An alternative route to the tetrahydrocarbazole skeleton involves the partial reduction of a fully aromatic carbazole precursor. This method is advantageous when the desired substitution pattern is more easily introduced on the carbazole ring itself. Catalytic hydrogenation is a widely employed technique for this transformation. mdpi.comacs.org

Catalysts such as ruthenium on alumina (B75360), palladium on carbon (Pd/C), or nickel-molybdenum (B8610338) (Ni-Mo) alloys are effective for the hydrogenation of carbazole derivatives. wjarr.commdpi.comfrontiersin.org The reaction is typically carried out under a hydrogen atmosphere at elevated temperatures and pressures. mdpi.com For example, N-ethylcarbazole can be completely hydrogenated using a ruthenium on alumina catalyst at 190°C under 60–70 bar of hydrogen pressure. mdpi.com The choice of catalyst and reaction conditions can influence the degree of hydrogenation and selectivity for the desired tetrahydro product. mdpi.comacs.org

Regioselective Functionalization of the Tetrahydrocarbazole System

Introducing functional groups at specific positions on the tetrahydrocarbazole framework is crucial for modifying its chemical and biological properties. Electrophilic aromatic substitution reactions are a primary means of achieving this. masterorganicchemistry.comyoutube.comkhanacademy.org The existing substituents on the aromatic ring direct the position of incoming electrophiles. wjarr.com For example, the nitrogen atom of the indole ring and any activating groups on the benzene (B151609) moiety will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation. wjarr.commasterorganicchemistry.com

Functionalization can also occur at the indole nitrogen (N-9). nih.gov This position can be alkylated or acylated to introduce a variety of substituents, further diversifying the molecular structure. Additionally, methods for direct C-H functionalization have been developed. For instance, a two-step photochemical and acid-catalyzed process allows for the amination of the C-1 position of the tetrahydrocarbazole ring. nih.gov

Derivatization at the C-6 Amino Position and Other Key Sites (e.g., N-9, C-1)

The amino group at the C-6 position of 2,3,4,9-tetrahydro-1H-carbazol-6-amine serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Amination and Amide Formation Reactions

The primary amine at C-6 readily undergoes reactions to form amides, which are prevalent structures in medicinal chemistry. nih.govnih.gov Amide bond formation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acid chloride or anhydride, or by using a coupling agent. khanacademy.org Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These methods facilitate the formation of an amide linkage under mild conditions. diva-portal.orgdur.ac.uk The synthesis of various N-substituted benzoyl derivatives of tetrahydrocarbazole has been reported, highlighting the utility of this approach. wjarr.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent System | Description |

| EDC / HOBt / DMAP | A widely used combination for activating carboxylic acids to facilitate amide bond formation with amines, including electron-deficient ones. nih.gov |

| DCC / DMAP | Dicyclohexylcarbodiimide (DCC) is another common carbodiimide (B86325) coupling agent, often used with DMAP. nih.gov |

| HATU / DIPEA | HATU is a highly effective peptide coupling reagent, used with a non-nucleophilic base like DIPEA. nih.gov |

| Acid Chlorides/Anhydrides | Highly reactive acylating agents that react directly with amines, often in the presence of a base to neutralize the generated acid. khanacademy.org |

Alkylation and Acylation Strategies on the Amino Group

Beyond amide formation, the C-6 amino group can be functionalized through alkylation and acylation. N-alkylation introduces alkyl groups onto the nitrogen atom, which can be accomplished using alkyl halides or via reductive amination with aldehydes or ketones. These modifications can alter the compound's basicity and lipophilicity.

Acylation, as mentioned, leads to amides. Friedel-Crafts acylation can also be used to introduce acyl groups directly onto the aromatic ring of the carbazole system, although the regioselectivity is dependent on the existing substituents. researchgate.net The steric and electronic properties of the acylating agent can significantly influence the outcome of these reactions. researchgate.net These derivatization strategies at the C-6 amino group and other positions are fundamental for exploring structure-activity relationships in drug discovery programs. niscair.res.inepa.gov

Substitution Reactions on the Aromatic Ring (e.g., halogenation, nitration)

The aromatic ring of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's chemical and biological properties. Key among these transformations are nitration and halogenation.

Nitration: The introduction of a nitro group onto the tetrahydrocarbazole skeleton is a critical step in the synthesis of this compound. Typically, the precursor 2,3,4,9-tetrahydro-1H-carbazole is treated with a nitrating agent. niscair.res.inepa.gov A common method involves the use of sodium nitrate in the presence of a strong acid like sulfuric acid. niscair.res.in This reaction is carefully controlled at low temperatures to ensure regioselective nitration, predominantly at the 6-position of the carbazole ring, yielding 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. niscair.res.in The nitro-substituted intermediate is then reduced to the target 6-amino compound. niscair.res.in The electron-donating character of the indole nitrogen directs electrophiles to the C6 position of the benzene ring.

Halogenation: While direct halogenation of this compound itself is not extensively documented in readily available literature, halogenated derivatives of the parent tetrahydrocarbazole ring system are known. For instance, methods for direct C-H halogenation of other heterocyclic amines using N-halosuccinimides (NXS, where X = Cl, Br, I) have been developed, suggesting a potential route for modifying the tetrahydrocarbazole core. beilstein-archives.org A study on the synthesis of antiviral tetrahydrocarbazole derivatives describes the preparation of 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, indicating that bromination of the aromatic ring at the 6-position is a feasible transformation. nih.gov

Asymmetric Synthesis and Chiral Resolution of this compound Stereoisomers

The tetrahydrocarbazole scaffold can possess chirality, leading to the existence of enantiomers which may exhibit different biological activities. Consequently, the development of methods for asymmetric synthesis and chiral resolution is of significant interest.

Asymmetric Synthesis: Enantioselective methods aim to create a specific stereoisomer directly. One-pot asymmetric syntheses of tetrahydrocarbazoles have been developed via enantioselective [3+3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes using chiral Lewis acids as catalysts. nih.gov This approach can provide optically active tetrahydrocarbazoles in high yields and with excellent enantioselectivity (up to 94% ee). nih.gov Another strategy involves trienamine catalysis, which has been used for the enantioselective synthesis of complex tetrahydrocarbazoles. researchgate.net Furthermore, chemoenzymatic routes have been explored, where enzymes like lipases and oxidoreductases are used as biocatalysts to produce chiral intermediates with high stereocontrol. researchgate.net For instance, lipase-catalyzed resolution of (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol has been achieved efficiently. researchgate.net While these methods are not explicitly reported for the 6-amino derivative, they establish a proof-of-concept for creating chiral tetrahydrocarbazole cores that could be subsequently functionalized to produce the target amine.

Chiral Resolution: Chiral resolution is a classical technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org The most common method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts typically have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent. While specific protocols for resolving this compound are not detailed in the reviewed literature, this standard chemical technique remains a viable option for obtaining its enantiomerically pure forms.

Catalytic Approaches and Green Chemistry Principles in the Synthesis of Tetrahydrocarbazole Derivatives

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. The synthesis of tetrahydrocarbazoles has benefited from the application of green chemistry principles, including the use of novel catalytic systems.

Several green synthetic routes for tetrahydrocarbazoles have been reported:

Ionic Liquids: 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF4)]) has been employed as an efficient and reusable catalyst for the Fischer indole synthesis of tetrahydrocarbazoles. acgpubs.org This ionic liquid can serve as both the catalyst and the solvent, offering operational simplicity, high yields, and the ability to be reused for several consecutive reactions without significant loss of activity. acgpubs.org

Electrosynthesis: An electrochemical method has been developed for synthesizing functionalized tetrahydrocarbazoles from indole derivatives and sodium sulfinates. rsc.org This approach is notable for avoiding the need for transition-metal catalysts and chemical oxidizing agents, presenting an efficient and green strategy. rsc.org

Photocatalysis: A two-step procedure for the functionalization of tetrahydrocarbazoles via C-H amination has been described that uses elemental oxygen as the oxidant. nih.gov The first step involves a photocatalyzed oxidation of the tetrahydrocarbazole to form a hydroperoxide intermediate, which can then be coupled with aniline (B41778) nucleophiles. nih.gov This method aligns with green chemistry principles by utilizing light and a readily available, non-toxic oxidant.

These catalytic and green approaches focus primarily on the construction and functionalization of the core tetrahydrocarbazole ring system, providing a sustainable foundation for the subsequent synthesis of derivatives like this compound.

Reaction Mechanism Elucidation in the Context of this compound Synthesis

The synthesis of this compound typically involves a multi-step sequence, with the formation of the core ring structure being the pivotal transformation.

The most fundamental and widely used method for constructing the 2,3,4,9-tetrahydro-1H-carbazole skeleton is the Fischer indole synthesis . researchgate.net The mechanism for this reaction, when applied to the synthesis of the parent ring, is as follows:

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of phenylhydrazine with cyclohexanone to form a phenylhydrazone intermediate.

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.

niscair.res.inniscair.res.in-Sigmatropic Rearrangement: This is the key step where a niscair.res.inniscair.res.in-sigmatropic rearrangement (a type of Claisen rearrangement) occurs. The N-N bond is cleaved, and a new C-C bond is formed between the aromatic ring and the cyclohexene (B86901) ring.

Rearomatization: The resulting intermediate loses a proton to regain aromaticity in the benzene ring.

Cyclization and Elimination: An intramolecular cyclization occurs where the amino group attacks the imine carbon, followed by the elimination of an ammonia molecule to form the final indole ring fused with the cyclohexane ring, yielding 2,3,4,9-tetrahydro-1H-carbazole.

Once the tetrahydrocarbazole core is formed, the synthesis of the 6-amino derivative proceeds via electrophilic aromatic substitution , specifically nitration. The pyrrole (B145914) nitrogen atom is an electron-donating group, which activates the fused benzene ring towards electrophilic attack, primarily at the C6 and C8 positions. The nitronium ion (NO₂⁺), generated from the nitrating agent, attacks the electron-rich aromatic ring. The resulting intermediate, a resonance-stabilized carbocation (sigma complex), then loses a proton to restore aromaticity, yielding 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. youtube.com The final step is the reduction of the nitro group to an amine, commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Advanced Research on Biological Activities and Pharmacological Profiles of 2,3,4,9 Tetrahydro 1h Carbazol 6 Amine and Its Analogues

Anticancer Research and Mechanistic Investigations

The carbazole (B46965) framework is a key element in many biologically active compounds, both natural and synthetic, showing potential in cancer therapy. ijrpc.comnih.gov Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold, in particular, have been the subject of intensive investigation for their anticancer properties.

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Research has shown that modifications to the carbazole structure can lead to potent activity. For instance, certain thioamide derivatives have exhibited notable cytotoxicity against MCF-7 (breast cancer), HCT116 (colon cancer), and A596 (lung cancer) cell lines. nih.gov Another study highlighted a 6-methyl-2,3,4,9-tetrahydro-1H-carbazole derivative as the most active compound against the Calu1 lung carcinoma cell line, with an IC₅₀ of 2.5 nM. nih.gov These findings underscore the potential of this chemical class as a source of new anticancer agents. nih.gov

| Compound Class | Cell Line | Cancer Type | Reported Activity | Reference |

|---|---|---|---|---|

| Thioamide Derivatives | MCF-7 | Breast Cancer | Significant Cytotoxicity | nih.gov |

| Thioamide Derivatives | HCT116 | Colon Cancer | Significant Cytotoxicity | nih.gov |

| Thioamide Derivatives | A596 | Lung Cancer | Significant Cytotoxicity | nih.gov |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazoles | Calu1 | Lung Carcinoma | IC₅₀ = 2.5 nM | nih.gov |

A key mechanism underlying the anticancer activity of some tetrahydrocarbazole analogues is the modulation of critical cellular signaling pathways. The Hippo signaling pathway, which governs organ size and cell proliferation, is a prominent target. nih.govnih.gov Its downstream effectors, the transcriptional co-activators YAP1 and TAZ, are often overexpressed in cancers and are linked to poor patient prognosis. nih.govfrontiersin.org

A specific derivative, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA), was identified as an agent that targets the Hippo pathway in bladder cancer cells. nih.gov This compound was found to induce the phosphorylation of LATS1 (a core Hippo pathway kinase) and subsequently the phosphorylation of YAP1 and TAZ. nih.gov This phosphorylation leads to the cytoplasmic retention and suppression of YAP1/TAZ, inhibiting their function as transcriptional co-activators that drive cancer cell proliferation. nih.govnih.gov By suppressing YAP1/TAZ, DMPCA effectively reduces the viability of bladder cancer cells. nih.gov

In addition to modulating signaling pathways, derivatives of 2,3,4,9-tetrahydro-1H-carbazole exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.gov Studies on thioamide derivatives revealed that these compounds not only exhibit cytotoxicity but also lead to DNA damage and disrupt mitochondrial function, which are key triggers for apoptosis. nih.gov

Furthermore, novel carbazole aminoalcohols have been shown to act as topoisomerase I inhibitors. nih.gov By stabilizing the topoisomerase I-DNA cleavage complex, these compounds cause DNA damage, which in turn induces G2-phase cell-cycle arrest and apoptosis in cancer cells. nih.gov The ability of these compounds to trigger apoptosis and cell cycle arrest is a critical component of their therapeutic potential, as it leads directly to the elimination of cancer cells. mdpi.commdpi.comresearchgate.net

The anticancer potential of 2,3,4,9-tetrahydro-1H-carbazole analogues observed in vitro has been validated in preclinical animal models. The Hippo pathway modulator, DMPCA, was tested in mouse xenograft models of bladder cancer. nih.gov The study demonstrated that this compound effectively suppressed the viability of bladder cancer cells in vivo. nih.gov Key endpoints measured in such studies include a reduction in tumor volume and analysis of biomarkers, such as the nuclear localization of YAP1/TAZ, to confirm the compound's mechanism of action within the tumor tissue. These in vivo studies are crucial for establishing the therapeutic relevance of these compounds and their potential for further development as clinical cancer treatments.

Neuropharmacological Studies and Neuroprotective Potential

Beyond oncology, the 2,3,4,9-tetrahydro-1H-carbazole scaffold has been explored for its neuropharmacological properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The primary strategy involves the inhibition of cholinesterase enzymes to address the decline in the neurotransmitter acetylcholine (B1216132) observed in the brains of Alzheimer's patients. niscair.res.inepa.gov

A series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). niscair.res.inepa.gov While all tested compounds showed some level of inhibition for both enzymes, several were identified as selective AChE inhibitors. niscair.res.in Specifically, 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine were highlighted for their selective inhibition of AChE, making them promising leads for the development of anti-Alzheimer's agents. niscair.res.inepa.gov

Conversely, other research efforts have focused on designing potent and selective BChE inhibitors based on the same tetrahydrocarbazole framework. nih.govnih.gov One study developed a series of hybrids combining 2,3,4,9-tetrahydro-1H-carbazole with benzyl (B1604629) pyridine (B92270) moieties, resulting in compounds with potent and selective BChE inhibition. The most potent compound in this series exhibited an IC₅₀ value of 0.088 µM for BChE. nih.gov Another series of derivatives also yielded selective and potent BChE inhibitors, with the lead compound showing an IC₅₀ value of 0.11 μM. nih.gov These selective BChE inhibitors are also considered to have significant therapeutic potential for treating Alzheimer's disease. nih.govnih.gov

| Compound | Target Enzyme | Activity/Selectivity | Reference |

|---|---|---|---|

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective Inhibitor | niscair.res.in |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective Inhibitor | niscair.res.in |

| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | AChE | Selective Inhibitor | niscair.res.in |

| Tetrahydrocarbazole-benzyl pyridine hybrid (Compound 6i) | BChE | Potent & Selective Inhibitor (IC₅₀ = 0.088 µM) | nih.gov |

| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (Compound 15g) | BChE | Potent & Selective Inhibitor (IC₅₀ = 0.11 µM) | nih.gov |

Anti-prion Activity and Therapeutic Exploration

The emergence of transmissible spongiform encephalopathies (TSEs), also known as prion diseases, has necessitated the exploration of novel therapeutic agents capable of inhibiting the formation and proliferation of the pathogenic scrapie isoform of the prion protein (PrPSc). researchgate.nettandfonline.com Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as a promising scaffold in this endeavor, demonstrating significant anti-prion activity in various experimental models. researchgate.netnih.gov

The anti-prion potential of tetrahydrocarbazole analogues has been primarily assessed using in vitro cellular models persistently infected with prion strains. A key lead compound, GJP14, which is a 2,3,4,9-tetrahydro-1H-carbazole derivative, was shown to inhibit the accumulation of PrPSc in mouse neuronal cells (GT1-7) infected with the Fukuoka-1 strain, a mouse-adapted Gerstmann-Sträussler-Scheinker syndrome agent. nih.gov In this cellular assay, GJP14 exhibited a half-maximal inhibitory concentration (IC50) of 8.54 µM. researchgate.netnih.gov

Further research involving the synthesis and screening of a variety of GJP14 derivatives in TSE-infected cells has led to the identification of compounds with enhanced potency. nih.gov This systematic evaluation in infected cell cultures allows for the direct measurement of a compound's ability to interfere with PrPSc replication and accumulation, which are central to the pathology of prion diseases. nih.govnih.gov

| Compound | Cell Line | Prion Strain | IC50 (µM) | Reference |

|---|---|---|---|---|

| GJP14 | GT+FK (mouse neuronal cells) | Fukuoka-1 (FK-1) | 8.54 | researchgate.netnih.gov |

| Most Potent GJP14 Derivative | TSE-infected cells | Not specified | ~1.07 (8x more potent than GJP14) | nih.gov |

Structure-activity relationship (SAR) studies have been crucial in elucidating the specific molecular features of the tetrahydrocarbazole scaffold that are essential for its anti-prion activity. nih.govnih.gov Research has revealed several key structural requirements for efficacy. nih.gov

The fundamental components necessary for anti-prion activity include the tricyclic aromatic ring of the carbazole core, a hydroxyl group at the 2-position of the N-propyl side chain, and an amino group at the 3-position of the same side chain. nih.govnih.gov Modifications to other parts of the molecule have been shown to significantly modulate the compound's potency. nih.gov

Notably, the introduction of an N-ortho-halobenzyl group to the carbazole nitrogen resulted in derivatives with improved activity. nih.gov The most potent of these derivatives was found to be eight times more effective than the original lead compound, GJP14, highlighting the positive impact of this substitution. nih.gov

| Structural Feature | Importance for Activity | Reference |

|---|---|---|

| Tricyclic aromatic ring | Basic requirement | nih.govnih.gov |

| Hydroxy group at the 2-position of the N-propyl group | Basic requirement | nih.govnih.gov |

| Amino group at the 3-position of the N-propyl group | Basic requirement | nih.govnih.gov |

| N-ortho-halobenzyl group | Enhances potency (up to 8-fold) | nih.gov |

Other Emerging Biological Activities

Beyond their well-documented anti-prion capabilities, analogues of 2,3,4,9-tetrahydro-1H-carbazole are being investigated for a range of other pharmacological effects. The versatile carbazole nucleus serves as a privileged scaffold in medicinal chemistry, leading to the discovery of additional biological activities. researchgate.netwjarr.comnih.gov

While the primary focus of research on tetrahydrocarbazole analogues has been in other therapeutic areas, related chemical structures have been explored for cardiovascular effects. For instance, a hydroxylated analogue of carvedilol, a beta-adrenoceptor antagonist that also features a carbazole moiety, demonstrated significant antioxidant and cardioprotective effects in postischemic rat hearts. nih.gov This analogue was found to be a superior antioxidant compared to the parent compound, providing significant dose-dependent reductions in postischemic oxidative injury and improved myocardial preservation. nih.gov Although this research was not conducted on direct hydroxylated analogues of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, it suggests that hydroxylation of carbazole-containing compounds can be a viable strategy for enhancing cardioprotective properties. nih.gov Specific studies on the direct cardiotonic effects of hydroxylated this compound analogues are not extensively detailed in the reviewed literature.

The carbazole structure is present in various molecules that exhibit anti-inflammatory properties. researchgate.netnih.govnih.gov Derivatives of tetrahydrocarbazole have been noted for their potential as anti-inflammatory agents. researchgate.netwjarr.com Research has indicated that certain carbazole derivatives can reduce the production of reactive oxygen species (ROS) in pro-inflammatory macrophages, a key mechanism in mediating inflammation. researchgate.net The chemical structure of carprofen, a nonsteroidal anti-inflammatory drug (NSAID) used in veterinary medicine, is based on the carbazole nucleus, further establishing the link between this scaffold and anti-inflammatory activity. nih.gov While the broader class of carbazoles is associated with these effects, specific and detailed research findings on the anti-inflammatory properties of this compound itself are still an emerging area of investigation. researchgate.netnih.gov

Structure Activity Relationship Sar and Ligand Design Principles for 2,3,4,9 Tetrahydro 1h Carbazol 6 Amine and Its Analogues

Systemic Analysis of Substituent Effects on Biological Efficacy

The biological activity of tetrahydrocarbazole derivatives can be finely tuned by introducing various substituents onto the core structure. The nature and position of these functional groups significantly influence the molecule's interaction with its biological target.

The tetrahydrocarbazole structure consists of an aromatic A-ring (the benzene (B151609) part), a pyrrolic B-ring, and a saturated C-ring (the cyclohexane (B81311) part). Modifications to each of these rings have distinct effects on biological efficacy.

A-ring (Benzene Ring): This ring is a common site for substitution. Studies on 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives as CpxA phosphatase inhibitors have shown that the A-ring is amenable to functionalization, providing a promising avenue for optimizing this chemotype. iu.edu For instance, in the context of cholinesterase inhibition, substitutions at the 6-position (on the A-ring) are critical. The introduction of a 6-amino group, as in the title compound, is a key feature for selective acetylcholinesterase (AChE) inhibition. Further modifications, such as introducing bromo groups, have been shown to impart antimicrobial activity. wjarr.com The electronic properties of substituents on this ring, whether they are electron-donating or electron-withdrawing, play a major role in the activity of the resulting compounds. wjarr.com

B-ring (Pyrrole Ring): The indole (B1671886) core, which includes the B-ring, is often crucial for activity. Attempts at scaffold simplification by deconstructing the B-ring in CpxA phosphatase inhibitors led to inactive compounds, highlighting the importance of the intact indole moiety for biological function in that context. iu.edu The nitrogen atom at the 9-position (N-9) is a key site for modification. A series of 6- and 9-substituted derivatives were prepared to evaluate cholinesterase inhibition, demonstrating that substitutions at this position significantly modulate activity and selectivity. epa.gov

C-ring (Cyclohexane Ring): The saturated C-ring provides a three-dimensional structure that can be vital for proper orientation within a receptor's binding site. While not always essential for activity, it can provide a beneficial conformational constraint that enhances potency. iu.edu In studies aimed at simplifying the tetrahydrocarbazole scaffold, elimination of the C-ring to yield 2-ethylamino substituted indoles resulted in active, albeit less potent, compounds. iu.edu This suggests that while the C-ring contributes to optimal binding, the core pharmacophore may reside in the A- and B-rings.

The position and nature of the amine substituent on the tetrahydrocarbazole scaffold are critical determinants of biological activity and target selectivity.

The 6-amino position, as found in the title compound, has been identified as a key feature for developing selective acetylcholinesterase (AChE) inhibitors. 2,3,4,9-tetrahydro-1H-carbazol-6-amine itself is a selective AChE inhibitor. epa.gov Further substitution on this amine group modulates its activity. For example, increasing the alkyl chain length on the 6-amino nitrogen leads to a decrease in AChE selectivity.

Positional isomers exhibit distinct biological profiles. A comparative study of amino derivatives as CpxA phosphatase inhibitors demonstrated that the amine group is required not only for target engagement but also for permeation and accumulation in Escherichia coli. iu.edu While the 6-amino derivatives are explored for AChE inhibition, 3-amino isomers are investigated as intermediates for other complex molecules and have been studied for their own biological activities, such as the inhibition of bacterial signaling pathways. The 1-amine positional isomers also show distinct properties, further emphasizing that the specific location of the amine function is a crucial factor in the SAR of this class of compounds. iu.edu

The interaction between a ligand and its receptor is governed by a combination of steric, electronic, and hydrophobic forces. core.ac.uknih.gov In the tetrahydrocarbazole series, these parameters are manipulated through the addition of different substituents.

Steric effects refer to the influence of the size and shape of a substituent on the molecule's ability to fit into a binding pocket. core.ac.uk A bulky substituent may prevent the molecule from adopting the optimal conformation for binding or may clash with the receptor surface, thus decreasing activity. nih.gov Conversely, a well-placed group can create favorable van der Waals interactions and enhance binding. The observation that increasing the N-alkyl chain length at the 6-amino position decreases AChE selectivity is a clear example of steric influence.

Electronic effects relate to how a substituent's electron-donating or electron-withdrawing properties affect the charge distribution of the molecule. This can influence hydrogen bonding, pKa, and electrostatic interactions with the receptor. nih.gov For instance, the introduction of an N-ortho-halobenzyl group on a 9-substituted tetrahydrocarbazole derivative improved its anti-prion activity, a modification that alters both steric and electronic properties. nih.gov The presence of electron-attracting groups on the aromatic ring of tacrine (B349632) analogues, a related scaffold, was found to be favorable for AChE inhibition. nih.gov

The following table presents data on 6- and 9-substituted tetrahydrocarbazole derivatives and their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), illustrating the impact of different substituents.

| Compound | Substituent at C-6 | Substituent at N-9 | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity (BChE/AChE) |

|---|---|---|---|---|---|

| 3 | -NH₂ | -H | 15.13 | 29.17 | 1.93 |

| 4 | -NO₂ | -CH₃ | 17.24 | 34.19 | 1.98 |

| 15 | -NH-CH₂CH₃ | -H | 25.13 | 27.14 | 1.08 |

| 16 | -NH-(CH₂)₂CH₃ | -H | 29.18 | 31.18 | 1.07 |

| 17 | -NH-(CH₂)₃CH₃ | -H | 19.24 | 39.14 | 2.03 |

Data sourced from Kukreja, H., et al. (2021).

Stereochemical Requirements for Optimal Biological Target Engagement

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug-receptor interactions. mhmedical.com For chiral molecules like many tetrahydrocarbazole derivatives, enantiomers can exhibit significantly different potencies and pharmacological effects. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer.

Research into 2,3,4,9-tetrahydro-1H-carbazol-1-amines as inhibitors of the CpxA phosphatase has definitively shown that the (R)-stereochemistry at the primary amine is required for activity. iu.edu Similarly, the (R)-enantiomer of 2,3,4,9-tetrahydro-1H-carbazol-3-amine serves as a precursor to the antiallergic drug ramatroban, highlighting the industrial and therapeutic importance of accessing specific stereoisomers. The development of organocatalytic strategies to prepare chiral tetrahydrocarbazoles with high stereoselectivity is an active area of research, driven by the need to access enantiomerically pure compounds for biological evaluation and therapeutic development. researchgate.net

Rational Design Strategies for the Development of Potent and Selective Analogues

Rational drug design utilizes the understanding of a biological target and the SAR of lead compounds to create more effective drugs. nih.gov The development of novel tetrahydrocarbazole analogues often follows a structured process that begins with a "hit" or "lead" compound. danaher.comupmbiomedicals.com

This process involves several key strategies:

Structure-Based Design: When the 3D structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogues will bind. journalspress.com This allows for the design of molecules with substituents that can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions to improve binding affinity and selectivity.

Systematic SAR Exploration: A common strategy involves the systematic modification of the lead compound. For example, a series of derivatives with substitutions at the 6- and 9-positions of the tetrahydrocarbazole core were synthesized to build a clear SAR for cholinesterase inhibition. epa.gov This allows researchers to identify which positions are sensitive to modification and what types of substituents (e.g., bulky, polar, electron-withdrawing) enhance activity.

In Silico Screening: Before synthesis, large virtual libraries of compounds can be screened against a target protein computationally to prioritize candidates that are most likely to be active. nih.gov This approach was used to first identify the anti-prion activity of a tetrahydrocarbazole derivative. nih.gov

These strategies enable the targeted development of analogues with improved potency, better selectivity for the desired target over off-targets, and more favorable pharmacokinetic properties. nih.govdanaher.com

Scaffold Simplification and Lead Optimization Studies

Studies on tetrahydrocarbazole-based CpxA phosphatase inhibitors provide an excellent example of this approach:

B-Ring Deconstruction: When the indole B-ring was deconstructed to create N-arylated amino acid derivatives, the resulting compounds were inactive. This demonstrated that the intact indole core is an essential part of the pharmacophore for this specific target. iu.edu

C-Ring Elimination: In contrast, when the saturated C-ring was eliminated, the resulting 2-ethylamino substituted indoles retained biological activity, although with reduced potency. This finding suggests that the C-ring is not essential for binding but likely provides a beneficial conformational lock that improves the affinity of the ligand. iu.edu

Through such simplification studies, medicinal chemists can gain a deeper understanding of the SAR, reduce molecular complexity, and potentially improve the "drug-likeness" of a lead compound, paving the way for the development of a clinical candidate. upmbiomedicals.com

Computational and Theoretical Investigations of 2,3,4,9 Tetrahydro 1h Carbazol 6 Amine and Analogues

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF) methods, are fundamental in predicting the electronic structure and reactivity of molecules. For carbazole (B46965) derivatives, DFT methods, such as B3LYP, are commonly employed to determine molecular geometries, electronic properties, and spectroscopic features. nih.gov

Studies on carbazole analogues have utilized DFT to understand their structural and electronic properties. For instance, calculations on mono- and binuclear chromium carbazole complexes were performed using DFT at the B3LYP//LanL2DZ/6-31G(d) level to analyze their molecular geometries and electronic characteristics. nih.gov Time-dependent DFT (TDDFT) is also used to simulate and interpret experimental spectra, such as the singlet metal-to-ligand charge transfer ((1)MLCT) spectra of these complexes. nih.gov Such calculations reveal how structural modifications influence the electronic distribution and, consequently, the molecule's reactivity. The amine group at the 6-position of the tetrahydrocarbazole core in 2,3,4,9-tetrahydro-1H-carbazol-6-amine significantly influences its electronic properties, acting as an electron-donating group that modulates the charge distribution across the aromatic system.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. The partially saturated cyclohexane (B81311) ring in the tetrahydrocarbazole scaffold allows for multiple conformations. X-ray crystallography studies of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, have shown that the cyclohexene (B86901) ring can adopt a half-chair conformation. researchgate.netnih.gov

A Potential Energy Surface (PES) is a conceptual tool that maps the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By calculating the energy for different arrangements of atoms, a PES can be generated to identify energy minima, which correspond to stable conformations, and saddle points, which represent transition states between conformations. libretexts.orglibretexts.org For carbazole systems, PES mapping has been used to study intermolecular interactions, such as the formation of dimers. researchgate.net These analyses are computationally intensive but provide a detailed understanding of the molecule's flexibility and the energy barriers between different conformational states, which is critical for understanding its interaction with biological targets. libretexts.orgchemrxiv.org

Frontier Molecular Orbital (FMO) Theory and Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgslideshare.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, hyperconjugation, and delocalization of electron density. For novel quinoline-carbazole compounds, NBO analysis has revealed that extended hyperconjugation contributes to the stability of the systems and is linked to their promising nonlinear optical responses. mdpi.com

Table 1: Representative FMO Data for Carbazole Analogues

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| N-vinylcarbazole (NVC) | - | - | > M1, B1, M2, B2 | B3LYP//LanL2DZ/6-31G(d) nih.gov |

| (NVC)Cr(CO)3 (M1) | - | - | < NVC | B3LYP//LanL2DZ/6-31G(d) nih.gov |

| (NVC)Cr(CO)2PPh3 (M2) | - | - | < M1, B1 | B3LYP//LanL2DZ/6-31G(d) nih.gov |

| (CO)3Cr(NVC)Cr(CO)3 (B1) | - | - | < NVC, > M2 | B3LYP//LanL2DZ/6-31G(d) nih.gov |

| (CO)3Cr(NVC)Cr(CO)2PPh3 (B2) | - | - | < M2 | B3LYP//LanL2DZ/6-31G(d) nih.gov |

Note: Specific energy values were not provided in the source, but the relative order of the energy gaps was described.

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interactions. nih.govchemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Electron-rich areas, with negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient areas, with positive potential (colored blue), are prone to nucleophilic attack. chemrxiv.orgresearchgate.net

MEP analysis serves as a guide to understanding noncovalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition and biological activity. chemrxiv.orgmdpi.com The topology of the MEP, including the location and values of its minima (Vmin), provides quantitative insights into the electron-rich sites like lone pairs or π-systems. chemrxiv.orgmdpi.com For this compound, the MEP surface would highlight the negative potential around the nitrogen atom of the amine group and within the π-system of the aromatic ring, indicating these as likely sites for hydrogen bonding or other electrophilic interactions. rsc.org This analysis is instrumental in drug design for predicting how a ligand will interact with the electrostatic field of a receptor's binding site. nih.gov

Prediction of Nonlinear Optical (NLO) Properties and Potential in Optoelectronic Applications

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like many carbazole derivatives, are candidates for nonlinear optical (NLO) materials. mdpi.comdu.ac.ir NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or other propagation characteristics. These properties are essential for applications in optoelectronics and photonics, including signal processing and optical switching. mdpi.com

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules by calculating their polarizability (α) and first hyperpolarizability (β). mdpi.comresearchgate.net Studies on carbazole-based compounds have shown that their structure, including the nature of donor and acceptor groups, significantly influences their NLO response. mdpi.com For example, theoretical investigations of N-ethyl carbazole derivatives using DFT methods helped to refine experimentally determined hyperpolarizabilities. researchgate.net The Z-scan technique is an experimental method used to measure the NLO properties of carbazole compounds, and these results can be compared with theoretical predictions. du.ac.irdu.ac.ir The presence of the electron-donating amine group and the π-system in this compound suggests it may possess NLO properties worthy of investigation for potential optoelectronic applications. nih.gov

Table 2: NLO Properties of Selected Carbazole Derivatives

| Compound | Property | Value | Method |

|---|---|---|---|

| 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl- | Nonlinear absorption | Negative coefficient (Saturation) | Z-scan du.ac.irdu.ac.ir |

| Benzene (B151609) derivatives (B-2, B-22) | Non-linear refractive coefficient (n₂) | 2.5 × 10⁻¹² m/W | Z-scan nih.gov |

Note: Data is for representative carbazole and related systems to illustrate the types of properties investigated.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to model the interaction between a small molecule (ligand) and its biological target, typically a protein or enzyme. nih.goviajesm.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov In studies involving carbazole derivatives, docking has been used to investigate their binding modes with various targets. For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazole were designed and docked into the active site of acetylcholinesterase to predict their potential as inhibitors for Alzheimer's disease. niscair.res.in

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time. MD simulations can assess the stability of the docked pose and calculate binding free energies. nih.gov A 100 ns MD simulation of a carbazole derivative bound to the CDK1 protein demonstrated the stability of the complex, with RMSD values between 2.8 and 3.6 Å. nih.gov The binding free energy for this complex was calculated to be in the range of -28.79 to -31.86 kcal/mol. nih.gov These simulations are crucial for understanding the detailed interactions at an atomic level and for optimizing lead compounds in drug development. nih.govnih.govnih.gov

Advanced Analytical Methodologies in the Research of 2,3,4,9 Tetrahydro 1h Carbazol 6 Amine

High-Resolution Spectroscopic Characterization Techniques for Structural Elucidation of Novel Analogues (e.g., Advanced NMR, FT-IR, Mass Spectrometry)

The determination of the precise chemical structure of newly synthesized analogues of 2,3,4,9-tetrahydro-1H-carbazol-6-amine relies on the synergistic application of several high-resolution spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR spectroscopy is a cornerstone for the structural analysis of carbazole (B46965) derivatives. numberanalytics.com One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.comresearchgate.net For instance, the ¹H NMR spectrum of a tetrahydrocarbazole derivative typically shows characteristic signals for aromatic protons, the N-H proton of the carbazole ring, and the aliphatic protons of the saturated ring. mdpi.comresearchgate.net

Representative ¹H NMR Spectral Data for a Substituted Tetrahydrocarbazole Scaffold

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carbazole N-H | ~10.90 | singlet (s) | Chemical shift is solvent dependent. nih.gov |

| Aromatic C-H | 7.00 - 7.60 | multiplet (m) | Pattern depends on substitution. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The FT-IR spectrum of a this compound analogue will exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine in the carbazole ring typically appears as a sharp peak around 3400 cm⁻¹. researchgate.net The primary amine (-NH₂) at the 6-position will show a pair of stretching bands in the same region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexene (B86901) ring appears just below 3000 cm⁻¹. Other key vibrations include C=C stretching in the aromatic region (approx. 1600-1450 cm⁻¹) and C-N stretching vibrations. researchgate.netresearchgate.net

Typical FT-IR Vibrational Frequencies for Tetrahydrocarbazole Analogues

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Carbazole) | ~3419 | Medium-Sharp |

| N-H Stretch (Amine) | 3400-3300 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of novel analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate molecular ions (e.g., [M+H]⁺). mdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to confirm the identity of substituents and their location on the carbazole framework. researchgate.net For example, the fragmentation of the tetrahydrocarbazole ring can yield characteristic product ions that aid in structural confirmation. researchgate.netnist.gov

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, LC-MS, UPLC, Chiral SFC)

Chromatographic methods are fundamental for isolating desired compounds from reaction mixtures, purifying them to a high degree, and assessing their final purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is the most widely used technique for the analysis and purification of carbazole derivatives. researchgate.netpensoft.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid), is commonly employed. pensoft.netsielc.com UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. sielc.com These methods are used to monitor reaction progress, separate the final product from byproducts and starting materials, and quantify the purity of the isolated compound, typically using a UV detector set to a wavelength where the carbazole chromophore absorbs strongly. researchgate.net

Typical Reversed-Phase HPLC/UPLC Parameters for Carbazole Analogue Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 5 µm for HPLC, <2 µm for UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Mode | Gradient elution |

| Detector | UV/Vis (Diode Array Detector) |

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides a powerful analytical tool. LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This technique is invaluable for analyzing complex reaction mixtures, as it can provide the molecular weight of each separated component, aiding in the identification of the target compound, intermediates, and impurities in a single run. researchgate.net

Chiral Supercritical Fluid Chromatography (SFC): When synthesizing analogues of this compound that are chiral, it is necessary to separate the enantiomers. Chiral SFC has emerged as a highly effective technique for this purpose. chromatographyonline.com SFC uses supercritical carbon dioxide as the main mobile phase, often modified with a co-solvent like methanol or ethanol. nih.gov This method offers advantages over chiral HPLC, including faster separations and reduced solvent consumption. theanalyticalscientist.com The separation is achieved using chiral stationary phases (CSPs), such as those based on coated or immobilized polysaccharide derivatives (e.g., amylose (B160209) or cellulose). chromatographyonline.comnih.gov The ability to resolve enantiomers is critical, as they can exhibit different biological activities.

Emerging Research Directions and Future Perspectives for 2,3,4,9 Tetrahydro 1h Carbazol 6 Amine

Development of 2,3,4,9-tetrahydro-1H-carbazol-6-amine-based Chemical Probes for Biological Systems

The inherent fluorescence of the carbazole (B46965) ring system makes the 2,3,4,9-tetrahydro-1H-carbazole scaffold a valuable building block for the development of chemical probes. mdpi.com These probes are designed to detect and visualize specific biological molecules or ions, thereby elucidating their roles in complex biological systems. The amine group at the 6-position of this compound offers a convenient point for chemical modification, allowing for the attachment of various functional groups that can tune the probe's selectivity and photophysical properties.

Research into carbazole derivatives has led to the creation of fluorescence-enhanced probes. For example, a carbazole derivative containing siloxy groups was synthesized to act as a chemically reactive fluorescent probe for fluoride (B91410) ions (F⁻). scnu.edu.cn The mechanism involves the specific nucleophilic attack of F⁻ on the silicon-oxygen bond, triggering a distinct fluorescence enhancement. scnu.edu.cn This principle can be adapted to the tetrahydrocarbazole-6-amine scaffold to develop probes for other analytes. The development of such probes involves synthesizing derivatives where the amine group is linked to a recognition moiety that selectively interacts with the target analyte. This interaction would then induce a change in the fluorescence emission of the tetrahydrocarbazole core, enabling detection.

The synthesis of fluorescent probes often involves coupling the core scaffold with other molecules. rsc.org For the this compound, the amine group can be functionalized to create probes for various biological targets. For instance, it could be acylated with a group that binds to a specific enzyme's active site or conjugated with a ligand for a particular receptor. Upon binding, the change in the microenvironment of the fluorophore would result in a detectable change in its fluorescence signal.

Table 1: Examples of Carbazole-Based Probes and Their Mechanisms

| Probe Type | Target Analyte | Mechanism of Action | Potential Application |

|---|---|---|---|

| Siloxy-Carbazole Derivative | Fluoride Ion (F⁻) | F⁻ attacks the Si-O bond, causing a structural change that enhances fluorescence. scnu.edu.cn | Environmental monitoring, biological imaging |

Integration into Advanced Materials and Chemical Sensors

The unique photophysical properties of carbazole derivatives make them attractive candidates for integration into advanced materials and chemical sensors. mdpi.combohrium.com The this compound scaffold can be incorporated into polymers or used as a building block for dyes and pigments. Its ability to participate in hydrogen bonding and its inherent fluorescence are key features for these applications. researchgate.net

In the field of chemical sensors, carbazole derivatives have been successfully employed to detect various analytes. mdpi.com For instance, hydroxycarbazole derivatives have been developed as fluorescent "turn-on" sensors for anions like fluoride, chloride, and bromide. mdpi.com The sensing mechanism relies on the molecular recognition of the anions through interactions with both the carbazole NH group and a phenolic OH group, which enhances the fluorescence intensity. mdpi.com The this compound, with its reactive amine group, could be similarly functionalized to create sensors for a wide range of chemical species.

The development of a highly selective and sensitive fluorescence-enhanced probe for fluoride ions (F⁻) using a carbazole derivative has been reported. scnu.edu.cn The probe, when prepared into a fluorescent test paper, could detect F⁻ in aqueous solutions, demonstrating a practical application for such materials. scnu.edu.cn This highlights the potential of using the this compound scaffold to create portable and efficient chemical sensors. The amine functionality provides a site for grafting the molecule onto solid supports or integrating it into polymer matrices, which is crucial for creating robust sensing devices.

Exploration of Multi-Target Directed Ligands Based on the Tetrahydrocarbazole Scaffold

The multifactorial nature of complex diseases like cancer and Alzheimer's disease has spurred a shift from the "one-target, one-molecule" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govresearchgate.net MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, potentially offering superior efficacy and a reduced risk of drug resistance. nih.govresearchgate.netnih.gov The tetrahydrocarbazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and can serve as a versatile framework for designing MTDLs. researchgate.netwjarr.comnih.gov

The structural features of the tetrahydrocarbazole core allow for the introduction of various functional groups at different positions, enabling the tuning of its binding affinity for multiple targets. frontiersin.org For example, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as inhibitors of cholinesterases, which is a key target in Alzheimer's disease therapy. nih.govepa.govniscair.res.in Specifically, 6-amino-2,3,4,9-tetrahydro-1H-carbazole was identified as a selective acetylcholinesterase (AChE) inhibitor. niscair.res.in By combining the tetrahydrocarbazole core with other pharmacophores, researchers can design hybrid molecules that also target other pathological factors in Alzheimer's disease, such as beta-amyloid aggregation or neuroinflammation. nih.gov

The design strategy for MTDLs involves linking different pharmacophoric units to a central scaffold like tetrahydrocarbazole. nih.gov This approach has been used to create compounds with dual or multiple activities. The versatility of the tetrahydrocarbazole scaffold makes it an excellent candidate for this strategy, with the potential to generate novel therapeutics for complex diseases. nih.gov

Table 2: Tetrahydrocarbazole Derivatives and Their Biological Targets

| Compound | Target(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Alzheimer's Disease | niscair.res.in |

| 1,2,3,4-tetrahydro-9H-carbazole derivatives | Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |

| N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | YAP1/TAZ signaling | Bladder Cancer | nih.gov |

Translational Research Pathways and Preclinical Development Challenges

The translation of promising compounds from the laboratory to clinical use is a complex process fraught with challenges. For derivatives of this compound, this pathway involves rigorous preclinical evaluation of their efficacy, pharmacokinetics, and toxicology. While many carbazole derivatives have shown significant in vitro activity, their in vivo performance is a critical determinant of their therapeutic potential. nih.govnih.gov

A key challenge in preclinical development is optimizing the pharmacokinetic properties of lead compounds. For instance, in vivo studies with a potent anti-HPV derivative of a tetrahydrocarbazole amine showed good pharmacokinetics in rats, indicating the viability of oral administration. nih.gov However, other derivatives may face issues such as poor solubility, rapid metabolism, or low bioavailability, which can hinder their development. Metabolic stability assays are crucial; one study found that an aza-tetrahydrocarbazole compound showed good stability in artificial gastrointestinal fluids and rat blood plasma. nih.gov

Cytotoxicity is another major hurdle. While the goal is to develop compounds that are toxic to cancer cells, they must exhibit minimal toxicity to healthy cells. frontiersin.org Evaluation of cytotoxicity against various cell lines is a standard part of preclinical assessment. nih.govnih.gov For example, a study on anti-HPV tetrahydrocarbazole derivatives included cytotoxicity evaluations using human keratinocytes and Vero cells to ensure a high therapeutic index. nih.gov

Furthermore, the synthesis of these complex molecules can be challenging. Efficient and scalable synthetic routes are necessary for producing the quantities of the compound required for extensive preclinical and clinical testing. wjarr.comnih.gov Researchers are continuously working on new synthetic methods, such as photochemical and acid-catalyzed reactions, to streamline the production of tetrahydrocarbazole derivatives. nih.govrsc.org Overcoming these synthetic and biological challenges is essential for the successful translation of this compound-based compounds into clinical candidates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2,3,4,9-tetrahydro-1H-carbazol-6-amine, and how do reaction conditions influence yield and purity?

- The compound is synthesized via reductive amination using intermediates like 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. A typical protocol involves reacting the nitro precursor with ammonium acetate and sodium cyanoborohydride in methanol under reflux (~60°C), yielding 73–94% of the amine product . Optimization of pH, temperature, and stoichiometry is critical to suppress side reactions (e.g., over-reduction or dimerization). Purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. How can X-ray crystallography and spectroscopic techniques (NMR, IR) be used to resolve the molecular structure and confirm regiochemistry?

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for solving crystal structures. For example, disordered cyclohexene rings in carbazole derivatives can be resolved using occupancy refinement and damping factors to stabilize hydrogen atom positions .

- NMR : - and -NMR spectra provide regiochemical confirmation. Key signals include aromatic protons (δ 6.80–7.50 ppm), NH (δ ~5.0 ppm, broad), and methylene/methyl groups in the tetrahydrocarbazole core (δ 1.0–3.5 ppm) .

- IR : NH/amine stretches (3237–3428 cm) and C=O/C=S bands (if present) validate functional groups .

Q. What analytical challenges arise in characterizing hydrogen-bonding patterns in carbazole derivatives, and how are they addressed?

- Hydrogen-bonding networks in crystals are analyzed using graph-set notation (e.g., R(10) motifs) to classify donor-acceptor interactions. ORTEP-3 software visualizes these patterns, while SHELXPRO refines hydrogen atom positions. Disordered regions, common in flexible tetrahydro rings, require constrained refinement or partial occupancy modeling .

Advanced Research Questions

Q. How do substituents on the carbazole scaffold influence structure-activity relationships (SAR) in biological systems?

- Substituents at the 6-position (e.g., Cl, CH, or carboxamide) modulate electronic and steric properties. For example:

- Electron-withdrawing groups (Cl) : Enhance binding to hydrophobic pockets in enzyme active sites.

- Carboxamide : Introduces hydrogen-bonding capability, improving solubility and target affinity.

SAR studies often combine synthetic diversification (e.g., Scheme 1 in ) with computational docking to prioritize analogs for biological testing .

Q. What methodological discrepancies arise in computational modeling of carbazole-receptor interactions, and how can they be reconciled?

- Divergent results in receptor-response models stem from:

- Dataset selection : Wet-lab datasets (e.g., agonist profiles for 52 receptors ) vs. meta-analyses of existing data.

- Feature extrapolation : Single-receptor tuning (e.g., rat I7 receptor ) vs. multi-receptor profiling.

Hybrid approaches integrating molecular dynamics (MD) simulations and machine learning (ML) improve predictive accuracy. Metrics like RMSD and correlation coefficients (R) quantify model reliability .

Q. How can conformational analysis (e.g., ring puckering) explain discrepancies in crystallographic and solution-phase data?

- Puckering coordinates (q, φ) quantify nonplanar ring distortions. For six-membered rings, envelope or boat conformations are common. Cremer-Pople parameters derived from crystallographic data (e.g., amplitude q = 0.5 Å) correlate with solution-phase NMR coupling constants () to validate dynamic flexibility .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for NH group orientation?

- Crystallography : Directly locates NH positions via Fourier maps but may miss dynamic equilibria (e.g., proton exchange).

- NMR : - HSQC detects rapid NH tautomerism, invisible in static crystal structures.

- IR : NH stretching frequencies (e.g., 3428 cm ) distinguish free vs. hydrogen-bonded amines. Combined multi-method analysis reconciles these discrepancies .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent polarity) .

- Computational Modeling : Apply density functional theory (DFT) to predict puckering energetics and docking poses .

- Data Integration : Cross-validate crystallographic, spectroscopic, and computational results to address ambiguities in molecular conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |